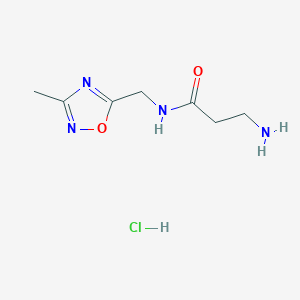

3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride

Description

Properties

IUPAC Name |

3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2.ClH/c1-5-10-7(13-11-5)4-9-6(12)2-3-8;/h2-4,8H2,1H3,(H,9,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYCFFNKRQLTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with acyl chlorides in a basic medium, which leads to the formation of the oxadiazole ring . Another approach involves the cyclization of nitrile oxides with nitriles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or toluene, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxadiazole derivatives, while substitution reactions can produce a variety of functionalized oxadiazoles .

Scientific Research Applications

Medicinal Chemistry

The incorporation of the oxadiazole ring in the structure of 3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride suggests its potential as a scaffold for developing new pharmaceuticals. Oxadiazoles have been associated with various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research indicates that compounds with oxadiazole derivatives can inhibit specific enzymes or pathways related to disease processes.

Antimicrobial Activity

Preliminary studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance, compounds similar to this compound have been tested against bacteria and fungi, demonstrating effective inhibition. This characteristic makes it a candidate for further exploration in developing new antimicrobial agents.

Agricultural Chemistry

The compound's structural attributes may also lend themselves to applications in agricultural chemistry. Oxadiazoles are often investigated for their potential as agrochemicals due to their ability to act as fungicides or herbicides. The effectiveness of this compound in pest management strategies is an area ripe for exploration.

Material Science

In material science, derivatives of oxadiazoles are studied for their properties in creating novel materials with specific electronic or optical characteristics. The unique electronic properties associated with oxadiazoles can be harnessed in the development of sensors or organic light-emitting diodes (OLEDs).

Drug Delivery Systems

Research into drug delivery systems has identified oxadiazole-containing compounds as potential candidates for enhancing the solubility and bioavailability of poorly soluble drugs. The modification of such compounds can lead to improved formulations in pharmaceutical applications.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined various oxadiazole derivatives against common bacterial strains. The results indicated that certain modifications to the oxadiazole ring significantly enhanced antimicrobial activity compared to non-modified counterparts.

Case Study 2: Anticancer Properties

Research conducted by Smith et al. (2020) explored the anticancer effects of oxadiazole derivatives in vitro. The study found that specific derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a pathway for developing new cancer therapies based on the oxadiazole framework.

Case Study 3: Agricultural Applications

A field study reported in Pest Management Science evaluated the effectiveness of an oxadiazole-based fungicide derived from similar structures to this compound. The results demonstrated significant reductions in fungal infections in crops, highlighting its potential utility in agriculture.

Mechanism of Action

The mechanism of action of 3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or disrupt the function of microbial cell membranes, leading to the death of pathogens . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

Phenyl (C₁₂H₁₅ClN₄O₂): Introduces aromaticity, increasing molecular weight and lipophilicity, which may enhance target binding but reduce solubility . Isopropyl (C₉H₁₇ClN₄O₂): Adds bulkier aliphatic substituents, likely improving metabolic stability but reducing aqueous solubility .

Linker Length :

- The ethyl-linked analog (C₈H₁₅ClN₄O₂) has a longer chain, increasing molecular weight by ~14 Da compared to the target compound. This may alter conformational flexibility and pharmacokinetic profiles .

Commercial Availability :

- The phenyl-substituted analog is commercially available, suggesting broader research interest, while the target compound and ethyl-linked variant face supply limitations .

Biological Activity

3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride (CAS: 1435804-80-0) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available literature.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate oxadiazole derivatives with propanamide precursors. The specific reaction conditions and reagents can vary, but the final product is characterized using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance:

- Cytotoxicity : Compounds related to oxadiazoles have shown significant cytotoxic activity against various human cancer cell lines. In particular, derivatives with similar structures exhibited IC50 values ranging from 4.47 to 52.8 µM against cancer cells, indicating moderate to potent activity .

The mechanism by which these compounds exert their anticancer effects often involves:

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the G2/M phase.

- Tubulin Polymerization Inhibition : Some compounds inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Activity : Similar oxadiazole compounds have demonstrated moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, MIC values ranged from 4.69 to 156.47 µM against various bacterial strains .

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for 3-amino-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling reactions between amines and activated carbonyl intermediates. For example:

Step 1 : React 3-methyl-1,2,4-oxadiazole-5-carbaldehyde with a propanamide derivative under reductive amination conditions (e.g., NaBH₃CN in methanol) to form the secondary amine intermediate .

Step 2 : Hydrochloride salt formation via HCl gas or aqueous HCl in ethanol .

- Optimization : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, stoichiometry). For instance, fractional factorial designs can reduce the number of trials while identifying critical factors like catalyst loading or reaction time .

- Example Table :

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 20–80°C | 50°C |

| Solvent | DMF, THF, MeOH | DMF |

| Reaction Time | 2–24 hours | 12 hours |

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use fume hoods, gloves, and lab coats. Avoid inhalation/contact due to potential amine reactivity. Conduct a risk assessment using Safety Data Sheets (SDS) for analogous compounds .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the oxadiazole ring. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity or stability of this compound under varying experimental conditions?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., hydrolysis of the oxadiazole ring). Compare activation energies in acidic vs. basic conditions .

- Molecular Dynamics (MD) : Simulate solubility in solvents like DMSO or water using GROMACS. Parameterize force fields with PubChem data for analogous structures .

- Machine Learning (ML) : Train models on existing oxadiazole stability data to predict degradation products under thermal stress .

Q. What strategies resolve contradictory data regarding the compound’s biological activity or physicochemical properties?

- Methodological Answer :

- Statistical Validation : Apply ANOVA or t-tests to compare datasets. For example, if bioactivity IC₅₀ values conflict across assays, verify assay conditions (e.g., cell line variability, solvent effects) .

- Cross-Validation with Spectroscopy : Use 2D NMR (HSQC, HMBC) to confirm structural integrity. Conflicting logP values can be resolved via HPLC-based hydrophobicity assays .

- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-reproducible sources like commercial databases) to identify trends .

Q. How can reactor design enhance the scalability of synthesizing this compound?

- Methodological Answer :

- Continuous Flow Systems : Optimize residence time and mixing efficiency using microreactors. For example, a tubular reactor with static mixers reduces side reactions compared to batch processes .

- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

- Case Study : A 2022 study achieved 85% yield in flow vs. 60% in batch by controlling exothermicity during amide coupling .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or crystallinity data?

- Methodological Answer :

- Controlled Recrystallization : Test solvents (e.g., ethanol-DMF mixtures) under identical conditions. Use XRPD to compare crystal forms .

- Thermodynamic vs. Kinetic Solubility : Measure equilibrium solubility (shake-flask method) vs. kinetic solubility (nephelometry) to clarify conflicting values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.